Limonene oxide
Overview
Description
Synthesis Analysis
The synthesis of limonene oxide is commonly achieved through the epoxidation of limonene, employing various catalysts and oxidizing agents. One notable method involves the use of heterogeneous catalysts such as Ti-MCM-41, modified with hexamethyldisilazane (HMDS) for the liquid-phase epoxidation, achieving high yields of limonene oxide (Guidotti et al., 2011). Additionally, chemoenzymatic approaches using agricultural waste-derived catalysts have shown effectiveness in synthesizing limonene oxide under eco-friendly conditions (Salvi & Yadav, 2020).
Molecular Structure Analysis
The molecular structure of limonene oxide has been extensively analyzed through vibrational circular dichroism (VCD), infrared, and Raman spectroscopy. Studies reveal the existence of two conformers based on the position of the isopropenyl group, with equatorial conformers being more stable. This analysis helps in understanding the reactivity and interaction of limonene oxide with other substances (Moreno et al., 2009).
Chemical Reactions and Properties
Limonene oxide participates in a variety of chemical reactions, including copolymerization with carbon dioxide to form polycarbonates with exceptional properties. This reaction exemplifies the potential of limonene oxide in creating sustainable materials from renewable resources (Parrino et al., 2018). Additionally, its reactivity with CO2 under specific conditions highlights its utility in green chemistry applications (Byrne et al., 2004).
Physical Properties Analysis
Limonene oxide exhibits a range of physical properties that make it valuable for various applications. Studies have shown its role in the synthesis of bio-based polycarbonates, demonstrating high molecular weight, excellent thermal resistance, hardness, and transparency, signifying its potential in materials science (Hauenstein et al., 2016).
Chemical Properties Analysis
The chemical properties of limonene oxide, such as its reactivity with other chemical species and its role as an intermediate in various synthesis processes, are central to its industrial and academic interest. For instance, its epoxidation and subsequent reactions lead to valuable compounds for the fragrance and flavor industries, as well as materials science (Ciriminna et al., 2018).
Scientific Research Applications
Allergenic Potential : Limonene oxide, particularly its cis and trans isomers, has been identified as a potent sensitizer. Air oxidation of d-limonene, a common component in cleaning and industrial products, is crucial for its sensitizing potential, creating potent allergens (Karlberg, Magnusson, & Nilsson, 1992).
Chemoenzymatic Epoxidation : Eco-friendly processes have been developed for synthesizing limonene oxide. One study utilized rice husk ash-derived silica and immobilized enzyme catalysts, achieving high conversion rates under microwave irradiation. This method presents a cost-effective and environmentally friendly approach to produce limonene oxide (Salvi & Yadav, 2020).
Acaricidal Activity : Limonene and limonene oxide have demonstrated significant acaricidal activity against Rhipicephalus (Boophilus) microplus, a cattle tick. These compounds were effective at low concentrations, highlighting their potential in veterinary parasitology (Ferrarini et al., 2008).
Antioxidant and Anti-inflammatory Properties : d-Limonene exhibits protective effects against the nephrotoxic effects of the anticancer drug doxorubicin. It counters oxidative stress and inflammation, highlighting its potential therapeutic applications (Rehman et al., 2014).
Applications in Bioeconomy : Limonene, including its oxide form, has expanding applications in the bioeconomy. Its uses range from traditional flavor and fragrance roles to functioning as a platform chemical and solvent for natural product extraction (Ciriminna et al., 2014).
Antiproliferative Effects : Limonene and its oxide exhibit antiproliferative effects on lymphoma cell lines, involving mechanisms such as increased nitric oxide levels and ERK pathway activation. This suggests potential applications in cancer research (Manuele et al., 2009).
Detection and Quality Control : A study developed a method to determine the concentration of limonene oxide in essential oils and beverages using solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS), aiding in quality control (Marine & Clemons, 2003).
Heterogeneous Catalytic Epoxidation : Research on limonene oxide yields has focused on heterogeneous catalysts like Ti-MCM-41, modified by surface silylation. Such studies contribute to the efficient industrial production of limonene oxide (Guidotti et al., 2011).
Polymers of Limonene Oxide and CO2 : Limonene oxide reacts with CO2 in a ring-opening copolymerization, forming polycarbonates with unique properties. This process, using low-cost catalysts, aligns with the goals of the bioeconomy (Parrino et al., 2018).
Synthetic Applications : Limonene has been explored as an agro-chemical platform for the production of value-added compounds and as an alternative solvent, emphasizing its role in the synthesis and extraction of bioactive compounds (Aissou et al., 2016).
Safety And Hazards
Limonene oxide is a flammable liquid and vapor. It may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and is very toxic to aquatic life . It should be handled with care, avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Future Directions
Limonene dioxide is a platform molecule for the production of new biopolymers . The resulting copolymer was found to have a narrow molecular weight distribution with >99% carbon linkage . Furthermore, Kindermann et al. reported the reaction of limonene oxide with CO2 in the presence of Al(III) complex catalyst to develop poly(limonene) dicarbonate .
properties
IUPAC Name |
1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862594 | |
Record name | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Limonene-1,2-epoxide | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.936 (20°) | |
Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Limonene oxide | |
CAS RN |
1195-92-2 | |
Record name | Limonene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Limonene-1,2-epoxide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195922 | |
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Record name | Limonene oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.459 | |
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Record name | 1,2-Epoxy-p-menth-8-ene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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